Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate

Description

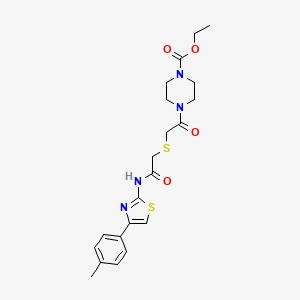

This compound features a piperazine core substituted with an ethyl carboxylate group at position 1. A thioacetyl bridge (-S-CO-CH₂-) connects the piperazine to a 2-oxoethylamine moiety, which is further linked to a 4-(p-tolyl)thiazol-2-yl group.

Properties

IUPAC Name |

ethyl 4-[2-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-10-8-24(9-11-25)19(27)14-30-13-18(26)23-20-22-17(12-31-20)16-6-4-15(2)5-7-16/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHIYOLMMYPVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate, is a derivative of thiazole. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For instance, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can influence the release of energy from carbohydrates during metabolism, as seen in Vitamin B1 (thiamine), which contains a thiazole ring. They can also play a role in the synthesis of neurotransmitters, such as acetylcholine. .

Pharmacokinetics

It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have a wide range of medicinal and biological properties, including antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities. Some thiazole derivatives have also shown antiproliferative activity on human prostate (PC-3) and ovarian (SKOV-3) cancer cell lines.

Biological Activity

Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate, a compound with a complex thiazole structure, has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 411.54 g/mol. The compound features a p-tolyl thiazole moiety, which is significant in enhancing its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation. A notable study demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines by disrupting cellular processes like tubulin polymerization and DNA repair mechanisms .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 4.36 | Inhibition of CDK2 |

| Compound B | SW480 | 27.42 | Disruption of microtubules |

| Ethyl Thiazole Derivative | A549 | TBD | TBD |

Metabolic Regulation

The compound's structural similarity to known PPARγ agonists suggests potential use in metabolic regulation, particularly in glucose and lipid homeostasis. PPARγ ligands are critical in managing conditions such as diabetes and obesity. In vitro studies have shown that similar thiazole compounds can effectively activate PPARγ pathways, leading to improved insulin sensitivity and lipid metabolism .

Case Studies and Research Findings

- Study on PPARγ Agonistic Activity : A series of phenylthiazole acids were synthesized and evaluated for their agonistic activity on PPARγ. One derivative exhibited a half-maximal effective concentration (EC50) comparable to the established drug rosiglitazone, indicating significant potential for therapeutic applications in metabolic disorders .

- Anticancer Efficacy : In a comparative study, several thiazole derivatives were tested against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly impacted their anticancer efficacy, with some compounds achieving IC50 values below 5 µM against HCT116 cells .

- Molecular Docking Studies : Molecular docking simulations revealed that the thiazole derivatives interact favorably with target proteins involved in cancer progression and metabolic pathways, suggesting mechanisms through which these compounds exert their biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Thiazole Hybrids

2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)

- Structure : Contains a piperazine linked to a benzylidene hydrazine-thiazole system with a 4-fluorophenyl group.

- Key Differences : Replaces the thioacetyl and 2-oxoethylamine of the target compound with a benzylidene hydrazine. The fluorophenyl group increases electronegativity compared to the p-tolyl group.

- Synthesis: Formed via condensation of hydrazinecarbothioamide with bromoacetophenone derivatives, contrasting with the thioacetylation used for the target compound .

Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- Structure : Shares the piperazine-thioacetyl-ethyl carboxylate backbone but replaces the thiazole with a pyridazine ring bearing 3,4-dimethoxyphenyl.

- Key Differences : Pyridazine (six-membered ring with two nitrogen atoms) vs. thiazole (five-membered, one sulfur, one nitrogen). Dimethoxy groups enhance electron-donating effects compared to p-tolyl .

Thioacetyl-Linked Piperazine Derivatives

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5)

- Structure: Contains a thioacetyl bridge but incorporates quinazolinone and thiazolidinone rings instead of thiazole.

- Key Differences: Quinazolinone-thiazolidinone system lacks the piperazine-carboxylate motif, reducing solubility and altering biological target specificity .

Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a)

Piperazine-Acetamide Derivatives

2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide (2a–2h)

Structural and Functional Impact Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.